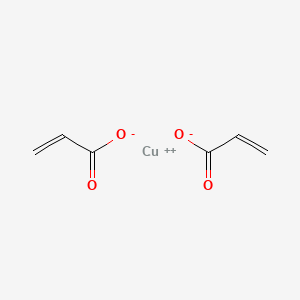

Copper acrylate

CAS No.: 13991-90-7

Cat. No.: VC13306473

Molecular Formula: C6H6CuO4

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13991-90-7 |

|---|---|

| Molecular Formula | C6H6CuO4 |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | copper;prop-2-enoate |

| Standard InChI | InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |

| Standard InChI Key | XPLSDXJBKRIVFZ-UHFFFAOYSA-L |

| SMILES | C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] |

| Canonical SMILES | C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stoichiometry

Copper acrylate exists primarily as copper(I) acrylate (C₃H₃CuO₂) with a molecular weight of 134.60 g/mol . The compound derives from the reaction of acrylic acid (C₃H₄O₂) with copper salts, forming a coordination polymer structure. X-ray crystallography reveals a planar geometry where the copper ion coordinates with the carboxylate group of the acrylate ligand .

Structural Variants and Coordination Chemistry

Copper(II) acrylate variants exhibit octahedral coordination, often involving water molecules as ancillary ligands. The presence of substituents like methacrylate or rosin derivatives modifies the polymer backbone, influencing thermal stability and solubility .

Table 1: Key Structural Parameters of Copper Acrylate Derivatives

| Parameter | Copper(I) Acrylate | Copper(II) Acrylate-Rosin Adduct |

|---|---|---|

| Molecular Formula | C₃H₃CuO₂ | (C₃H₃CuO₂)ₙ·(C₂₀H₃₀O₂)ₘ |

| Coordination Number | 2 | 6 |

| Bond Length (Cu–O), Å | 1.95 | 2.10–2.25 |

| Thermal Decomposition | 220°C | 280–320°C |

Synthesis Methodologies

Single-Step Radical Polymerization

Modern industrial synthesis employs a one-step process combining copper oxides/hydroxides (6–10 wt%), acrylic/methacrylic monomers (35–45 wt%), rosin (8–12 wt%), and initiators (1–2 wt%) in xylenes or butanol solvents . The reaction proceeds via simultaneous graft esterification and free radical polymerization at 125–135°C, achieving 85–95% monomer conversion within 3–5 hours .

Table 2: Optimized Synthesis Conditions for Copper Acrylate Resin

| Component | Concentration Range | Function |

|---|---|---|

| Copper(II) Hydroxide | 6–10 wt% | Cationic crosslinker |

| Methyl Methacrylate | 35–45 wt% | Monomer backbone |

| Rosin | 8–12 wt% | Plasticizer/thermal stabilizer |

| Di-tert-butyl Peroxide | 1–2 wt% | Free radical initiator |

| Xylene | 40–50 wt% | Reaction solvent |

Copper-Mediated Controlled Radical Polymerization (CRP)

Advanced CRP techniques using Cu⁰/ligand systems (e.g., TPMA, Me₆TREN) enable precise control over molecular weight distributions (Đ = 1.1–1.3) . Kinetic studies in DMSO/MA solvents show linear first-order rate dependence on monomer concentration, with activation energies of 65–75 kJ/mol .

Physicochemical Properties

Thermal and Mechanical Behavior

Copper acrylate resins exhibit glass transition temperatures (T₉) between 35–50°C, tunable via rosin content . Thermogravimetric analysis reveals three-stage decomposition: solvent loss (80–120°C), side-chain degradation (220–280°C), and backbone scission (>300°C) .

Solution Properties and Rheology

In butyl acetate solutions (45–55% solids), copper acrylate displays pseudoplastic flow behavior with viscosity coefficients of 7–11 seconds (Ford Cup #4, 25°C) . The acid number (40–97.6 mg KOH/g) correlates linearly with copper ion release rates (0.5–2.1 μg/cm²/day) in seawater .

Table 3: Comparative Performance of Copper Acrylate Formulations

| Property | Low Copper (6%) | High Copper (10%) |

|---|---|---|

| Adhesion Strength (MPa) | 4.2 | 5.8 |

| Seawater Erosion Rate | 12 μm/year | 8 μm/year |

| Antifouling Efficacy | 85% (12 months) | 94% (18 months) |

Applications in Industry and Technology

Marine Antifouling Coatings

Copper acrylate-based resins dominate the self-polishing copolymer (SPC) antifouling paint market, exhibiting 90% efficiency against barnacle adhesion over 18-month service cycles . The mechanism involves controlled Cu²⁺ ion release (1.5–2 ppm) combined with surface erosion (3–5 μm/month) .

Debondable Adhesive Systems

Recent breakthroughs utilize acrylic acid-grafted polystyrene with absorbed Cu²⁺ ions to create adhesives debondable via EDTA treatment . Peel strengths exceeding 85 N/cm² are achievable, with complete debonding in <5 minutes under ultrasonic EDTA exposure .

Conductive Polymer Composites

Copper acrylate-doped polyaniline films demonstrate sheet resistances of 10²–10⁴ Ω/sq, suitable for flexible electronics. The copper ions act as both crosslinkers and charge carriers, enabling tunable conductivity (10⁻⁶–10⁻² S/cm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume